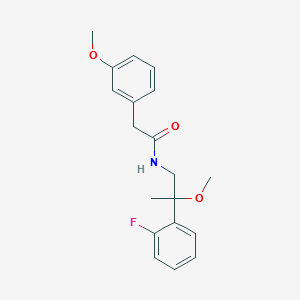

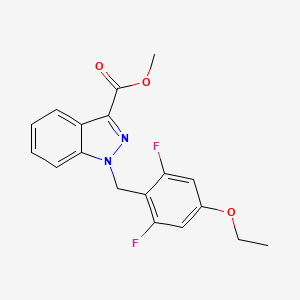

![molecular formula C18H19NO5S2 B2530036 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 2034514-66-2](/img/structure/B2530036.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" is a complex molecule that may be related to various derivatives of 2,3-dihydrobenzo[1,4]dioxine and thiazole compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related chemical structures and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols . This method involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) as the solvent, with the reaction taking place at elevated temperatures and pressures. The process exhibits significant stereoselectivity, with the Z isomers being formed preferentially or exclusively. The configuration of the major stereoisomers was confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,3-dihydrobenzo[1,4]dioxine derivatives, has been characterized by X-ray diffraction, which provides detailed information about the stereochemistry of the synthesized molecules . Although the exact molecular structure analysis of the compound is not provided, the techniques and findings from related compounds suggest that similar analytical methods could be used to determine its molecular configuration.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "this compound". However, the synthesis of related compounds involves reactions such as oxidative aminocarbonylation and intramolecular conjugate addition, which could be relevant to the chemical reactions that the compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the synthesis and evaluation of related compounds, such as 2,3-dihydrobenzo[1,4]dioxine derivatives, suggest that these compounds could exhibit properties like stereoselectivity in their formation and potential bioactivity, as indicated by their evaluation as inhibitors of type III secretion in Gram-negative bacteria . The antimicrobial and antioxidant activities of similar compounds have also been assessed, which could imply that the compound may possess similar properties .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Ring Opening of Benzothienooxazines

This study discusses the synthesis of benzothienooxazines, which are structurally related to the query compound. The process involves reactions with cyclohexylcarbodiimide and subsequent transformations, highlighting methodologies that could be relevant for synthesizing and manipulating similar complex molecules (Ried, Oremek, & Guryn, 1981).

Antimicrobial Activity of Dihydrobenzo[b][1,4]thiazepines

A study on the synthesis of 2,3-dihydrobenzo[b][1,4]thiazepines and their evaluation for antibacterial and antifungal activities indicates the potential of such compounds in antimicrobial research. This suggests that compounds with similar frameworks might also possess useful biological activities (Kumar et al., 2013).

B-Raf Inhibitory and Anti-Proliferation Activities

Research involving novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives evaluated for B-Raf inhibitory and anti-proliferation activities highlights the therapeutic potential of such compounds in cancer treatment. This work emphasizes the importance of structural motifs similar to those in the query compound for medicinal chemistry and drug design (Yang et al., 2012).

Potential Applications in Material Science

- Excited State Properties for Fluorescence Efficiency: The study of excited state properties of thermally activated delayed fluorescence molecules, including those with dibenzo[b,d]thiophen structures, provides insights into their application in materials science, particularly in organic light-emitting diodes (OLEDs). Such research underscores the significance of structural elements present in the query compound for developing advanced materials (Fan et al., 2018).

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S2/c20-18(13-3-1-4-14-17(13)24-10-9-23-14)19-7-6-16(15-5-2-11-25-15)26(21,22)12-8-19/h1-5,11,16H,6-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVIAPNHXMFOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=C4C(=CC=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

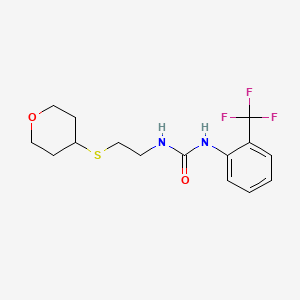

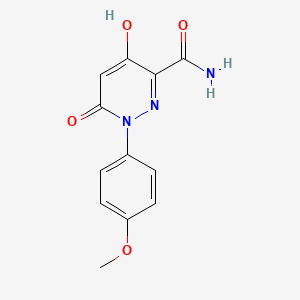

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2529953.png)

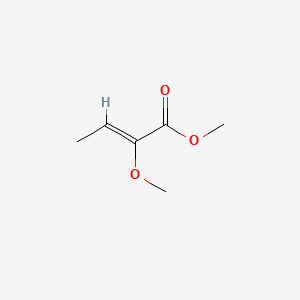

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)

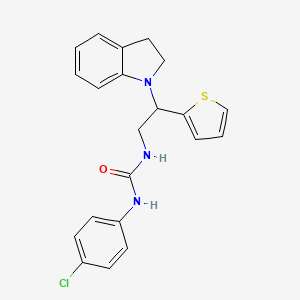

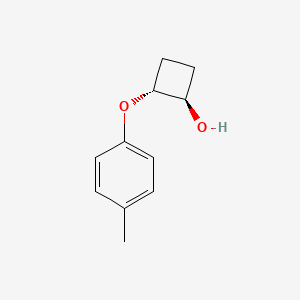

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2529962.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)

![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)

![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)